

"isomers of dichlorodifluoroethylene and their stability"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dichloro-2,2-difluoroethylene**

Cat. No.: **B1203012**

[Get Quote](#)

An In-depth Technical Guide on the Isomers of Dichlorodifluoroethylene and Their Stability

Abstract

Dichlorodifluoroethylene ($C_2Cl_2F_2$) is a halogenated alkene that exists as three distinct isomers: **1,1-dichloro-2,2-difluoroethylene**, and the geometric isomers *cis*- and *trans*-1,2-dichloro-1,2-difluoroethylene. These compounds serve as important intermediates in the synthesis of various industrial chemicals and fluorinated compounds.^{[1][2]} Understanding the relative thermodynamic stability of these isomers is crucial for optimizing reaction conditions, controlling product distribution, and ensuring process safety. This technical guide provides a comprehensive overview of the isomers, their thermodynamic properties, and the experimental and computational methodologies used to determine their stability.

Isomers of Dichlorodifluoroethylene

The chemical formula $C_2Cl_2F_2$ corresponds to three structural and geometric isomers. These colorless gases are classified as some of the simplest chlorodifluoroalkenes.^[1]

- **1,1-dichloro-2,2-difluoroethylene** (R-1112a): A structural isomer where both chlorine atoms are attached to one carbon and both fluorine atoms to the other. It is a low-boiling liquid used as a refrigerant and solvent.^[1]
- **cis-1,2-dichloro-1,2-difluoroethylene** (R-1112c): A geometric isomer where the chlorine and fluorine atoms are on the same side of the double bond.

- trans-1,2-dichloro-1,2-difluoroethylene (R-1112t): A geometric isomer where the chlorine and fluorine atoms are on opposite sides of the double bond.

The two 1,2-dichloro-1,2-difluoroethylene isomers are diastereomers and are typically available commercially as a mixture.[\[1\]](#)

Thermodynamic Stability

The relative stability of the dichlorodifluoroethylene isomers can be assessed by comparing their standard enthalpies of formation (ΔH_f°). A lower (more negative) enthalpy of formation indicates greater thermodynamic stability.

In many substituted ethylenes, the trans isomer is more stable than the cis isomer due to reduced steric hindrance. However, for several 1,2-dihaloethenes, including 1,2-dichloroethene and 1,2-difluoroethylene, the cis isomer is found to be more stable, a phenomenon often referred to as the "cis effect".[\[3\]](#)[\[4\]](#)[\[5\]](#) This effect is often rationalized by a combination of factors including stabilizing electrostatic interactions and molecular orbital interactions.[\[5\]](#)

Computational studies on related dihaloethenes have confirmed the greater stability of the cis isomers.[\[6\]](#)

Data Presentation: Properties and Stability

The following tables summarize key physical and thermodynamic properties for the three isomers of dichlorodifluoroethylene.

Table 1: General and Physical Properties of Dichlorodifluoroethylene Isomers

Property	1,1-dichloro-2,2-difluoroethylene	cis-1,2-dichloro-1,2-difluoroethylene	trans-1,2-dichloro-1,2-difluoroethylene
Systematic Name	1,1-Dichloro-2,2-difluoroethene	(Z)-1,2-Dichloro-1,2-difluoroethene	(E)-1,2-Dichloro-1,2-difluoroethene
CAS Number	79-35-6[1]	311-81-9[1]	381-71-5[1]
Molar Mass	132.92 g·mol ⁻¹ [1]	132.92 g·mol ⁻¹ [1]	132.92 g·mol ⁻¹ [1]
Boiling Point	17-19 °C[1]	-	-
Melting Point	-	-119.6 °C[1]	-93.3 °C[1]

Table 2: Thermodynamic Stability Data of Dichlorodifluoroethylene Isomers

Isomer	Standard Enthalpy of Formation (ΔH_f° at 298.15 K)	Reference
cis-1,2-dichloro-1,2-difluoroethylene	-	-
trans-1,2-dichloro-1,2-difluoroethylene	18.19 kJ·mol ⁻¹	[7]

Note: Enthalpy of formation data for **1,1-dichloro-2,2-difluoroethylene** and the cis-1,2 isomer were not readily available in the searched literature. The positive enthalpy for the trans-1,2 isomer indicates it is less stable than its constituent elements in their standard states.

Experimental Protocols

The determination of isomer stability and properties relies on a combination of synthesis, purification, and analytical techniques.

Synthesis and Isolation

Protocol 3.1.1: Synthesis of **1,1-dichloro-2,2-difluoroethylene**

This protocol describes the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.[\[8\]](#)

- Apparatus Setup: A 500-ml three-necked round-bottomed flask is equipped with a separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiver. The condenser is cooled with a dry ice-acetone bath, and the receiver is immersed in ice water.
- Reagents: Charge the flask with 150 ml of methanol, 42.2 g of powdered zinc, and 0.2 g of zinc chloride.
- Initiation: Heat the mixture to 60–63 °C. Add a small portion (10-15 ml) of a solution of 122.4 g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol dropwise.
- Reaction Control: Once the reaction becomes vigorous (refluxing is observed), remove the heating bath. Continue adding the ethane derivative at a rate that maintains the temperature at the head of the column at 18–22 °C.
- Distillation: Adjust the take-off rate of the product to about half the input rate of the reactant. The reaction temperature will drop to 45–50 °C.
- Completion: After the addition is complete (approx. 45-60 minutes), replace the heating bath and continue distillation for another hour until the flask temperature reaches 69–70 °C to distill the remaining product. The collected product is **1,1-dichloro-2,2-difluoroethylene**.

Protocol 3.1.2: Isolation of cis- and trans-1,2-dichloro-1,2-difluoroethylene

The diastereomers were first co-isolated in 1965.[\[1\]](#) The methodology involves a precise physical separation technique.

- Fractional Distillation: The initial mixture of isomers is subjected to fractional distillation to separate components based on their boiling points.
- Fractional Melting: The resulting fractions are further purified by fractional melting, a technique that separates substances based on their melting points. This combination of methods allows for the isolation of the individual cis and trans isomers.

Computational Chemistry Protocol

Computational methods like Density Functional Theory (DFT) are powerful tools for predicting the relative stabilities of isomers where experimental data may be lacking.[9]

- Structure Creation: Generate the 3D molecular structures of the three dichlorodifluoroethylene isomers.
- Geometry Optimization: Perform geometry optimization for each isomer using a DFT method (e.g., B3LYP functional) and a suitable basis set. This step locates the lowest energy conformation for each structure.[9]
- Frequency Calculation: Compute the vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
- Energy Calculation: The electronic energies obtained from the optimized structures provide a direct comparison of their relative stabilities. The isomer with the lowest total energy is predicted to be the most thermodynamically stable.
- Thermochemical Analysis: From the frequency calculations, thermochemical properties such as enthalpy and Gibbs free energy can be calculated to provide a more complete picture of stability at different temperatures.

Logical and Workflow Diagrams

The following diagrams, rendered using Graphviz, illustrate key relationships and workflows pertinent to the study of dichlorodifluoroethylene isomers.

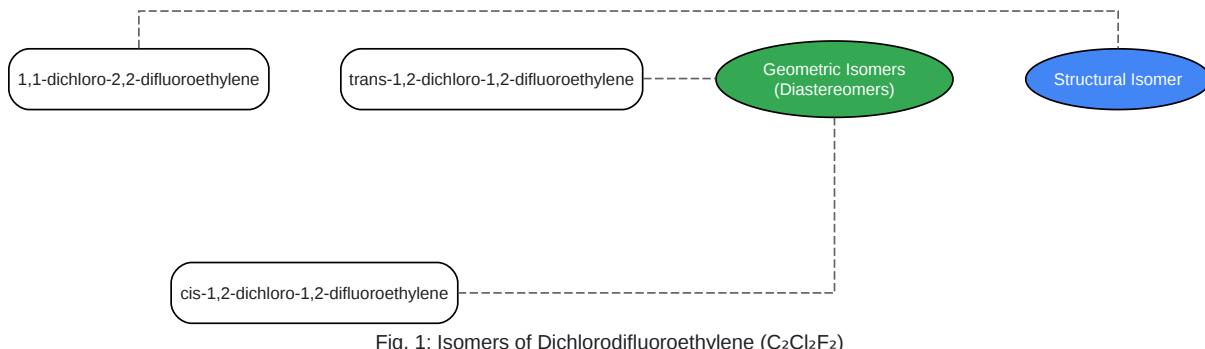

[Click to download full resolution via product page](#)

Fig. 1: Isomers of Dichlorodifluoroethylene (C₂Cl₂F₂)

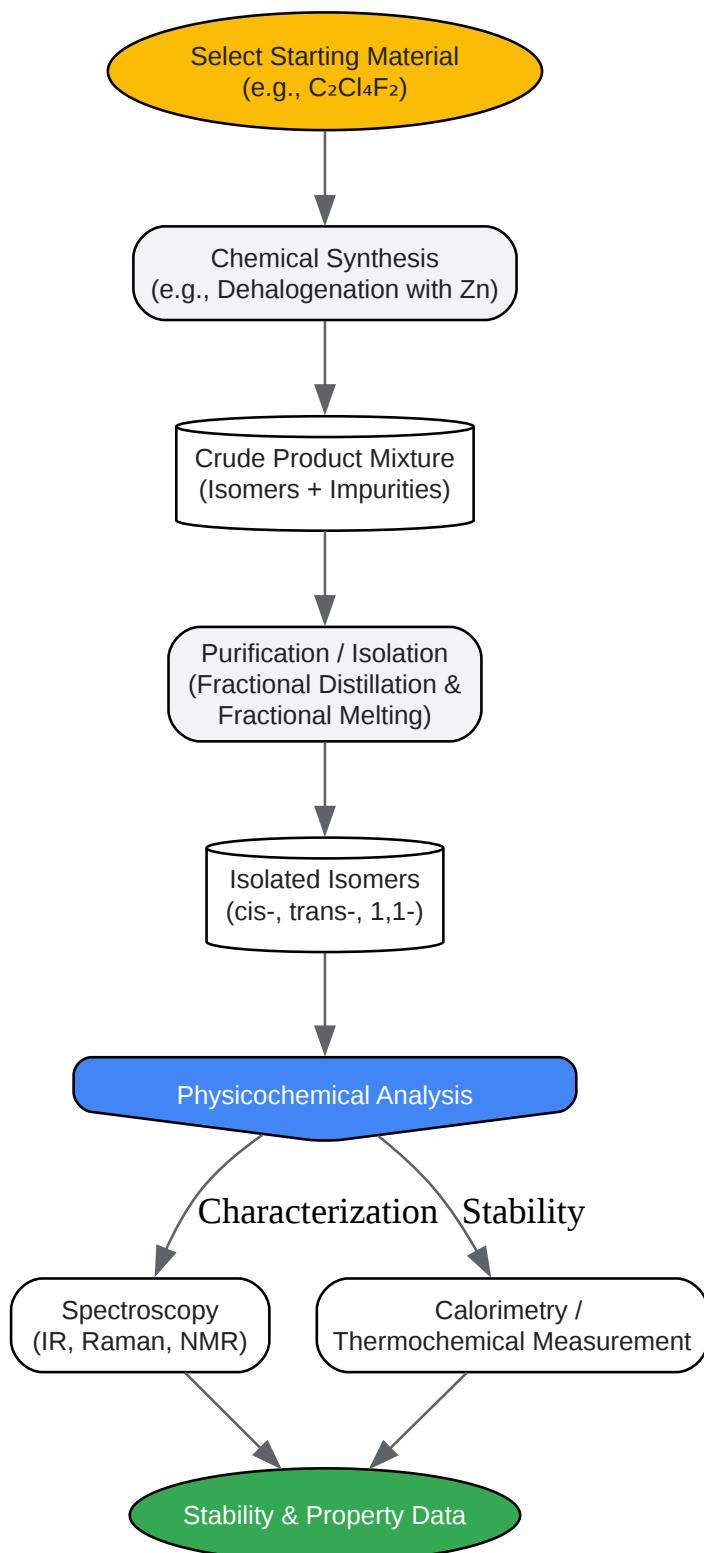


Fig. 2: Experimental Workflow for Synthesis and Analysis

[Click to download full resolution via product page](#)

Fig. 2: Experimental Workflow for Synthesis and Analysis

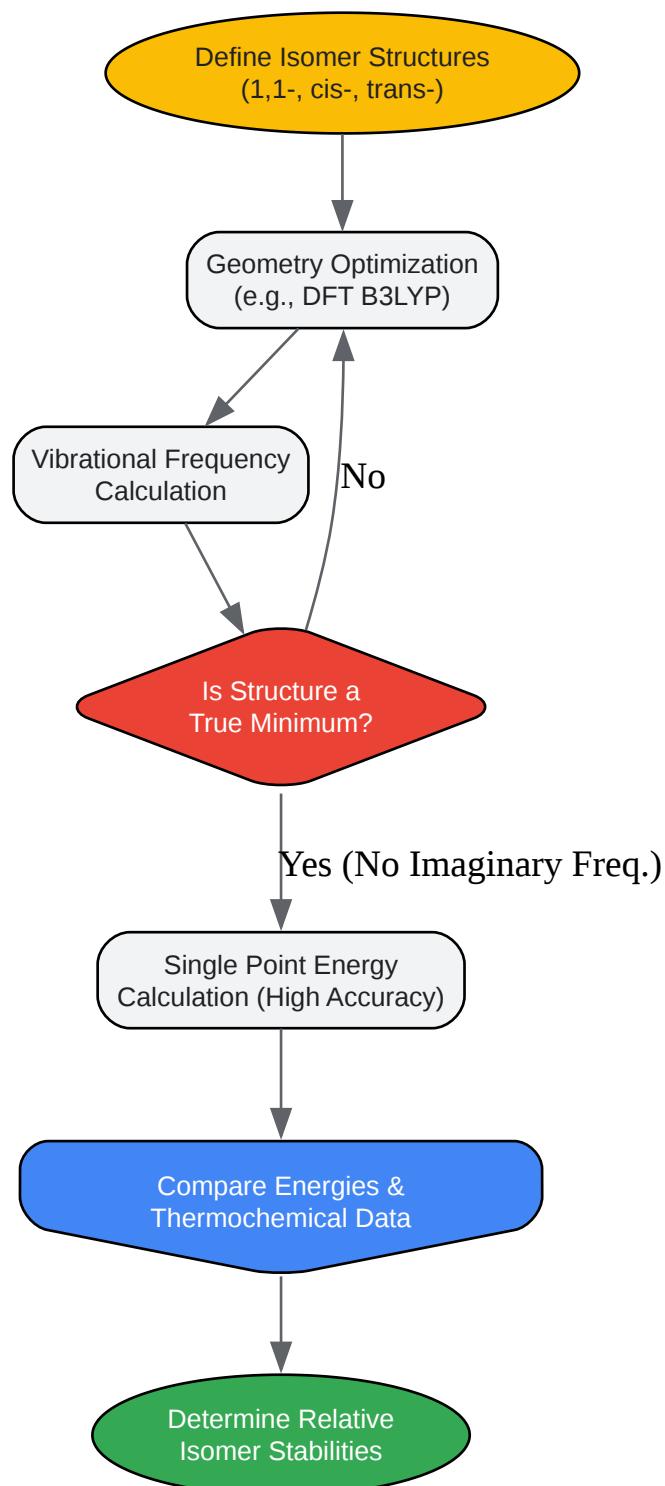


Fig. 3: Computational Chemistry Workflow for Stability

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 2. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]
- 3. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]
- 4. 1,2-Difluoroethylene - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. ["isomers of dichlorodifluoroethylene and their stability"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203012#isomers-of-dichlorodifluoroethylene-and-their-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com